molecular formula C14H17F3N2O2 B1527628 Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 801306-50-3

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1527628
CAS No.: 801306-50-3
M. Wt: 302.29 g/mol
InChI Key: DQVIVZNMWIIJJM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 . It is a useful research chemical . This compound belongs to the class of organic compounds known as 4-benzylpiperidines, which are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a common nitrogen heterocycle . The trifluoromethyl group and the pyridine moiety contribute to the unique physicochemical properties of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Synthesis and Derivatives

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is involved in the synthesis of various complex compounds. For example, it is used in the synthesis of diamino-substituted pyranopyridopyrimidines and pyrimidothienoisoquinolines, which are achieved by reacting with benzoyl isothiocyanate to give thioureido derivatives, followed by cyclization (Paronikyan et al., 2016). Similarly, it is a key component in the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using an azirine strategy (Khlebnikov et al., 2018).

Catalysis and Reaction Mechanisms

This compound is utilized in various catalytic processes and reaction mechanisms. For instance, it acts as a dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines (Zhu et al., 2003). It also participates in multi-component reactions (MCRs) for the synthesis of pyrano-pyrans and their further transformation, highlighting its role in the formation of fluorinated heterocyclic compounds (Wang et al., 2012).

Applications in Drug Discovery and Design

In the field of medicinal chemistry, this compound is crucial in designing and synthesizing novel inhibitors, as seen in the case of Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). It also plays a role in the synthesis of GlyT1 inhibitors, a type of glycine transporter, showcasing its potential in developing neurological treatments (Yamamoto et al., 2016).

Structural and Crystallographic Studies

In crystallography, this compound is significant for understanding molecular conformations and interactions. For example, studies on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, a derivative, have contributed to understanding supramolecular aggregation through various intermolecular interactions (Suresh et al., 2007).

Future Directions

Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds, including Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, will be discovered in the future .

Properties

IUPAC Name

ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVIVZNMWIIJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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